(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.: 637753-81-2
VCID: VC6900379
InChI: InChI=1S/C17H9ClO5/c18-16-10-3-1-8(19)5-12(10)22-14(16)7-15-17(21)11-4-2-9(20)6-13(11)23-15/h1-7,19-20H/b15-7-
SMILES: C1=CC2=C(C=C1O)OC(=C2Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Molecular Formula: C17H9ClO5
Molecular Weight: 328.7

(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

CAS No.: 637753-81-2

Cat. No.: VC6900379

Molecular Formula: C17H9ClO5

Molecular Weight: 328.7

* For research use only. Not for human or veterinary use.

(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one - 637753-81-2

Specification

CAS No. 637753-81-2
Molecular Formula C17H9ClO5
Molecular Weight 328.7
IUPAC Name (2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one
Standard InChI InChI=1S/C17H9ClO5/c18-16-10-3-1-8(19)5-12(10)22-14(16)7-15-17(21)11-4-2-9(20)6-13(11)23-15/h1-7,19-20H/b15-7-
Standard InChI Key BJORVQIIJBQALF-CHHVJCJISA-N
SMILES C1=CC2=C(C=C1O)OC(=C2Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)O

Introduction

Structural and Nomenclatural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one, reflecting its Z-configuration at the methylidene double bond, chloro and hydroxy substituents, and dihydrobenzofuranone core . The molecular formula, C₁₇H₉ClO₅, corresponds to a molecular weight of 328.7 g/mol .

Stereochemical and Functional Group Analysis

The Z-configuration of the methylidene group (C=C) is critical for maintaining planar geometry, enabling π-π stacking interactions in solid-state structures . The presence of two hydroxy groups (-OH) at positions 6 and 6' enhances hydrogen-bonding capacity, while the chloro substituent at position 3 introduces electronic effects that modulate reactivity . The dihydrobenzofuran-3-one moiety introduces a ketone group, contributing to redox activity and electrophilic character.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₉ClO₅
Molecular Weight328.7 g/mol
SMILES NotationC1=CC2=C(C=C1O)OC(=C2Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
InChIKeyBJORVQIIJBQALF-CHHVJCJISA-N

Synthesis and Synthetic Analogues

Purification and Characterization

Post-synthetic purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the Z-isomer, followed by recrystallization from ethanol . Structural confirmation is achieved through ¹H/¹³C NMR, IR spectroscopy (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry .

Table 2: Comparative Analysis of Benzofuran Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₇H₉ClO₅328.7Cl, 2×OH, Z-methylidene
4',6-Dihydroxy-3'-methoxyaurone C₁₆H₁₂O₅284.26OCH₃, 2×OH
EVT-12345455C₂₀H₁₈Cl₂NO₄377.282×Cl, N-methylpiperidine

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s logP value (estimated at ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Hydroxy groups facilitate solubility in polar solvents (e.g., DMSO, methanol), while the aromatic system favors dissolution in chloroform.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 220–250°C, attributed to strong intermolecular hydrogen bonding and π-stacking . Thermal decomposition typically occurs above 300°C, yielding chlorinated phenolic byproducts .

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Chlorinated benzofurans exhibit broad-spectrum antimicrobial effects, with MIC values against Staphylococcus aureus reported at 8–16 µg/mL for analogues. The chloro substituent enhances membrane disruption by increasing hydrophobicity.

Applications and Future Directions

Medicinal Chemistry

This compound’s scaffold is a candidate for developing tyrosinase inhibitors (skin depigmentation agents) and anti-inflammatory drugs, leveraging its redox-active quinone-methide tautomerism .

Materials Science

Conjugated π-systems and rigid geometry make it suitable for organic semiconductors or fluorescent probes, with emission maxima predicted in the 450–500 nm range .

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